molecular formula C6H9Br2ClO B8510621 1,2-Dibromo-6-chlorohexan-3-one

1,2-Dibromo-6-chlorohexan-3-one

Cat. No.: B8510621
M. Wt: 292.39 g/mol
InChI Key: FAMNIBHAUIIDQJ-UHFFFAOYSA-N
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Description

1,2-Dibromo-6-chlorohexan-3-one is a halogenated ketone with a six-carbon backbone substituted with bromine at positions 1 and 2, chlorine at position 6, and a ketone group at position 2. Its reactivity is influenced by the electron-withdrawing ketone group and the steric and electronic effects of the halogen substituents. However, specific data on its synthesis, physical properties, and applications are scarce in publicly available literature, suggesting it may be a niche or recently characterized compound .

Properties

Molecular Formula

C6H9Br2ClO

Molecular Weight

292.39 g/mol

IUPAC Name

1,2-dibromo-6-chlorohexan-3-one

InChI

InChI=1S/C6H9Br2ClO/c7-4-5(8)6(10)2-1-3-9/h5H,1-4H2

InChI Key

FAMNIBHAUIIDQJ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)C(CBr)Br)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,2-Dibromo-6-chlorohexan-3-one with structurally related halogenated ketones and alkanes, focusing on reactivity, stability, and applications.

Structural Analogues

  • 1,2-Dichlorohexan-3-one :

    • Lacks bromine substituents, reducing molecular weight and polarizability.
    • Lower boiling point (estimated ~180–190°C) compared to brominated analogues due to weaker C-Cl bonds.
    • Reactivity in nucleophilic substitution (e.g., SN2) is slower than brominated counterparts .
  • 5,7-Dibromo-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one :

    • A bicyclic dibrominated ketone with a rigid aromatic system.
    • Exhibits enhanced stability due to conjugation and ring strain reduction.
    • Used in medicinal chemistry for synthesizing acridine-based inhibitors .
  • Chlorodibromomethane (CAS 124-48-1): A trihalomethane with one chlorine and two bromine atoms. Higher density (2.0 g/cm³) and volatility compared to hexanone derivatives. Primarily studied as an environmental pollutant and disinfection byproduct .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Water) Reactivity Notes
This compound ~289.3 (estimated) ~250–270 (est.) Low Susceptible to dehalogenation, keto-enol tautomerism
1,2-Dichlorohexan-3-one ~183.1 180–190 Moderate Less reactive in SN2 due to Cl vs. Br
Chlorodibromomethane 208.3 119–121 Insoluble Rapid hydrolysis in alkaline conditions

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